Product packaging for methyl (2S)-2-azanyl-2-phenyl-hexanoate(Cat. No.:)

methyl (2S)-2-azanyl-2-phenyl-hexanoate

Cat. No.: B14748190
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-azanyl-2-phenyl-hexanoate is a chiral synthetic building block of interest in medicinal chemistry and organic synthesis. This compound features a stereogenic center with an (S) configuration, an amino functional group, and a phenyl side chain, all incorporated within a hexanoate ester framework. The specific three-dimensional structure of this molecule makes it a potential precursor or intermediate in the development of novel pharmaceutical compounds, such as enzyme inhibitors or receptor ligands. Researchers may utilize this chiral amino acid derivative in the synthesis of complex peptides, peptidomimetics, or as a starting material for the preparation of diverse compound libraries for biological screening. The ester group offers a handle for further chemical modifications, including hydrolysis to the corresponding acid or transesterification. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for direct use in humans, animals, or as a diagnostic agent. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B14748190 methyl (2S)-2-azanyl-2-phenyl-hexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (2S)-2-amino-2-phenylhexanoate

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3/t13-/m0/s1

InChI Key

GTGCPCXBADEBNA-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@](C1=CC=CC=C1)(C(=O)OC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N

Origin of Product

United States

Spectroscopic Characterization Methodologies for Structural and Stereochemical Elucidation of Methyl 2s 2 Azanyl 2 Phenyl Hexanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl (2S)-2-azanyl-2-phenyl-hexanoate, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons of the phenyl group, the methoxy (B1213986) protons of the ester, the protons of the butyl chain, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the phenyl protons are expected to appear in the downfield region (~7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The methoxy protons of the ester would likely appear as a singlet around 3.7 ppm. The protons on the carbon adjacent to the chiral center and those along the butyl chain will exhibit complex splitting patterns (e.g., triplets, multiplets) due to spin-spin coupling with neighboring protons. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbonyl carbon of the ester (typically in the range of 170-175 ppm), the carbons of the phenyl ring (around 125-140 ppm), the methoxy carbon (around 52 ppm), the quaternary carbon at the chiral center, and the carbons of the butyl chain. steelyardanalytics.com The chemical shifts in ¹³C NMR are sensitive to the substitution pattern and the nature of adjacent functional groups. mdpi.com

Advanced NMR Techniques: To unequivocally assign the stereochemistry and analyze the conformational preferences, advanced NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This 2D NMR technique establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule, such as through the butyl chain. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule, for example, linking the methoxy protons to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry and conformational analysis by detecting through-space interactions between protons. longdom.orgias.ac.in For this compound, NOE correlations can help establish the relative orientation of the phenyl group, the butyl chain, and the ester group around the chiral center.

The use of chiral derivatizing agents (CDAs) in NMR can also be employed to determine the absolute configuration. researchgate.net By reacting the amine with a chiral agent, diastereomers are formed which can be distinguished by NMR.

Assignment¹H NMR Chemical Shift (δ, ppm) - Predicted¹³C NMR Chemical Shift (δ, ppm) - Predicted
Phenyl-H~7.2-7.4 (m)~127-138
NH₂Broad singlet-
α-H-~60-65
Butyl Chain-H~0.8-1.8 (m)~14-35
OCH₃~3.7 (s)~52
C=O-~173-176

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. For this compound, HRMS can confirm the molecular formula (C₁₃H₁₉NO₂).

Molecular Weight Determination: By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy, the elemental formula can be deduced, distinguishing it from other isobaric compounds.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, provide valuable structural information. The fragmentation pattern of protonated α-amino acid esters often involves characteristic losses. nih.govresearchgate.net For this compound, expected fragmentation pathways could include:

Loss of the methoxycarbonyl group (-COOCH₃).

Loss of the butyl chain.

Cleavage of the bond between the α-carbon and the phenyl group.

Loss of ammonia (B1221849) (-NH₃) from the protonated amine. researchgate.net

The fragmentation of esters can also lead to the loss of water and carbon monoxide. biorxiv.org Analysis of these fragment ions helps to piece together the structure of the molecule.

Impurity Profiling: HRMS is highly sensitive and can be used to detect and identify impurities, even at very low levels. nih.govwaters.com This is crucial for assessing the purity of the compound. By identifying the exact masses of minor components, potential side-products from the synthesis or degradation products can be characterized.

IonExpected Exact Mass [M+H]⁺Potential Fragment Ions (m/z)
C₁₃H₁₉NO₂222.1494[M+H - NH₃]⁺, [M+H - COOCH₃]⁺, [M+H - C₄H₉]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com

C=O Stretching: The ester carbonyl group exhibits a strong absorption band around 1730-1750 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amine is expected in the 1250-1020 cm⁻¹ region for aliphatic amines. orgchemboulder.com

C-O Stretching: The ester C-O stretch will appear in the 1300-1000 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The phenyl group will show characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

N-H Bending: A primary amine N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The aromatic ring vibrations are often strong in the Raman spectrum. nih.govresearchgate.net

The C-C backbone stretching and bending modes of the butyl chain will also be visible.

While the O-H and N-H stretching bands are typically weak in Raman spectra, other functional group vibrations can provide complementary information to the IR spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational profile of this compound, confirming the presence of all its key functional groups.

Functional GroupIR Frequency (cm⁻¹) - Expected RangeRaman Frequency (cm⁻¹) - Expected Range
N-H Stretch (Amine)3500-3200 (two bands)Weak
C=O Stretch (Ester)1750-1730 (strong)Present
Aromatic C=C Stretch1600-1450Strong
N-H Bend (Amine)1650-1580Present
C-N Stretch (Amine)1250-1020Present
C-O Stretch (Ester)1300-1000Present

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the absolute configuration of the molecule. nih.gov The ECD spectrum of this compound will show characteristic positive or negative Cotton effects corresponding to the electronic transitions of its chromophores, primarily the phenyl group and the carbonyl group.

By comparing the experimental ECD spectrum to that of a known standard or to theoretical spectra calculated using quantum chemical methods, the absolute configuration can be confirmed. mdpi.com Furthermore, the intensity of the ECD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. nih.gov This allows for the quantitative determination of the enantiomeric purity of a sample.

In some cases, the chiral amine can be derivatized with a suitable chromophoric reagent to form a complex that exhibits a strong and predictable ECD signal, facilitating the determination of enantiomeric excess. acs.orgacs.orgnih.gov

Computational and Theoretical Studies on Methyl 2s 2 Azanyl 2 Phenyl Hexanoate and Its Analogues

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It is particularly valuable for elucidating complex reaction mechanisms and analyzing the high-energy transition states that govern reaction rates and selectivity.

In the study of α-amino acid esters, which are analogues to methyl (2S)-2-azanyl-2-phenyl-hexanoate, DFT calculations have been instrumental in understanding their interactions with various reactants, including high-valent transition metal halides. rsc.orgrsc.org These studies provide insights into the structural and mechanistic aspects of coordination and subsequent chemical transformations. rsc.orgrsc.org For instance, DFT calculations can be used to optimize the geometries of reactants, intermediates, products, and transition states, providing a detailed picture of the reaction pathway.

By calculating the energies of these species, a potential energy surface can be constructed, allowing for the determination of activation energies and reaction enthalpies. This information is crucial for predicting the feasibility and kinetics of a reaction. For example, in reactions involving metal complexes of α-amino acid esters, DFT can help to rationalize the observed stereoselectivity by comparing the energies of diastereomeric transition states.

Table 1: Representative DFT-Calculated Parameters for Metal Complexes of α-Amino Acid Esters

ParameterDescriptionTypical Application
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Used to validate the optimized geometry against experimental data (e.g., from X-ray crystallography). rsc.org
Bond Angles (°)The angle formed between three atoms across at least two bonds.Provides insight into the steric and electronic environment around a central atom. rsc.org
Dihedral Angles (°)The angle between two intersecting planes, often used to describe the conformation of a molecule.Helps in analyzing the conformational preferences of flexible molecules like amino acid esters.
Transition State Energy (kcal/mol)The energy of the highest point on the minimum energy path between reactants and products.A key determinant of the reaction rate; lower transition state energies correspond to faster reactions.
Reaction Enthalpy (ΔH, kcal/mol)The change in enthalpy over the course of a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Note: The values in this table are illustrative and would be specific to the particular system under investigation.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Chiral Recognition Studies

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules over time, providing a detailed view of their conformational landscape. nsf.govresearchgate.netnih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, understanding its preferred conformations is key to comprehending its biological activity and its interactions with other chiral molecules.

MD simulations are particularly well-suited for studying chiral recognition, the process by which one chiral molecule interacts differently with the enantiomers of another chiral molecule. nsf.govresearchgate.netnih.gov This is of fundamental importance in areas such as enantioselective chromatography, asymmetric catalysis, and drug-receptor interactions. In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

By analyzing these trajectories, researchers can identify the most stable conformations of the molecule and the energetic barriers between them. In the context of chiral recognition, MD simulations can be used to model the interaction of an enantiomer of an α-amino acid ester with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase. researchgate.net These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the differential binding of the two enantiomers. nsf.govresearchgate.net

Table 2: Key Analyses in Molecular Dynamics Simulations for Chiral Recognition

AnalysisDescriptionInsight Gained
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of a superimposed molecule and a reference structure.Indicates the stability of the simulation and whether the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each atom from its average position over the course of the simulation.Identifies the flexible and rigid regions of a molecule.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Provides information about the local environment and solvation of the molecule.
Hydrogen Bond AnalysisIdentifies and quantifies the formation and breaking of hydrogen bonds between the molecule and its environment.Crucial for understanding the specific interactions that drive chiral recognition. nsf.govresearchgate.net
Free Energy Calculations (e.g., MM/PBSA)Methods to estimate the binding free energy between two molecules.Allows for a quantitative comparison of the binding affinities of different enantiomers to a chiral selector.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including both semi-empirical methods and more rigorous ab initio and DFT methods, provide a deep understanding of the electronic structure of molecules. abu.edu.ng This knowledge is fundamental to predicting their reactivity. For this compound and its analogues, these calculations can reveal important information about the distribution of electrons within the molecule, which in turn dictates how it will interact with other chemical species.

One of the key outputs of quantum chemical calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). abu.edu.ng The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests high reactivity. abu.edu.ng

These calculations can also be used to determine various electronic properties that serve as reactivity descriptors. jksus.org For example, the electrostatic potential mapped onto the electron density surface can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. Atomic charges, calculated using various population analysis schemes, can also provide insights into the reactivity of different sites within the molecule.

Table 3: Important Electronic Properties from Quantum Chemical Calculations and Their Implications for Reactivity

PropertyDescriptionImplication for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Higher HOMO energy indicates a greater tendency to donate electrons (more nucleophilic). abu.edu.ng
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Lower LUMO energy indicates a greater tendency to accept electrons (more electrophilic). abu.edu.ng
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher reactivity. abu.edu.ng
Electron DensityThe probability of finding an electron at a particular point in space.Regions of high electron density are susceptible to electrophilic attack.
Electrostatic PotentialThe potential energy of a positive point charge at a particular location near a molecule.Negative potential regions are attractive to electrophiles, while positive regions are attractive to nucleophiles.
Atomic ChargesThe distribution of electron charge among the atoms in a molecule.Can help to identify the most reactive atoms in the molecule.

Predictive Modeling for Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure compounds is a major challenge in organic chemistry. Predictive modeling, often employing machine learning and other statistical methods, is increasingly being used to understand and predict the stereoselectivity of chemical reactions. arxiv.orgnih.govarxiv.org For the synthesis of a specific enantiomer like this compound, these models can be invaluable for optimizing reaction conditions and catalyst design to achieve high enantiomeric excess. nih.gov

These predictive models are typically built using a dataset of reactions where the stereoselectivity has been experimentally determined. arxiv.org The features used to build the model can include various properties of the reactants, catalyst, and solvent, which can be derived from experimental data or calculated using computational chemistry methods. arxiv.orgnih.gov For example, steric and electronic parameters of the substrate and catalyst can be quantified and used as input for the model.

Once trained, the model can be used to predict the stereochemical outcome of new, untested reactions. This can significantly accelerate the discovery of new synthetic methods by reducing the need for extensive experimental screening. arxiv.org Various machine learning algorithms, such as random forests, support vector machines, and neural networks, have been successfully applied to this problem. arxiv.orgnih.gov

Table 4: Components of a Predictive Model for Stereoselectivity

ComponentDescriptionExamples
DatasetA collection of chemical reactions with known stereochemical outcomes.A series of asymmetric alkylations to produce α-amino acids with varying substrates, catalysts, and solvents. nih.gov
Features (Descriptors)Numerical representations of the molecular and environmental factors that influence stereoselectivity.Steric parameters (e.g., Tolman cone angle), electronic parameters (e.g., Hammett constants), solvent polarity, and calculated properties like HOMO/LUMO energies. arxiv.orgnih.gov
Machine Learning AlgorithmThe statistical method used to learn the relationship between the features and the stereochemical outcome.Random Forest, Gradient Boosting, Neural Networks, LASSO. arxiv.orgnih.gov
Model ValidationThe process of assessing the predictive performance of the model on new data.Cross-validation, prediction on an external test set.
PredictionThe use of the trained model to predict the stereoselectivity of new reactions.Predicting the enantiomeric excess for a novel combination of substrate and catalyst.

Chemical Reactivity and Derivatization Strategies of Methyl 2s 2 Azanyl 2 Phenyl Hexanoate

Reactions at the Amine Moiety: Alkylation, Acylation, and Protection Strategies

The primary amine group of methyl (2S)-2-azanyl-2-phenyl-hexanoate is a key site for derivatization, enabling the introduction of a wide range of substituents and the formation of peptide bonds.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Direct N-alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. wikipedia.org A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride (B1222165) or sodium cyanoborohydride. d-nb.info This method allows for the introduction of diverse alkyl groups with good control over the degree of substitution.

Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. youtube.com For instance, reaction with acetic anhydride (B1165640) in the presence of a base will yield the corresponding N-acetyl derivative. prepchem.comprepchem.com This reaction is fundamental in peptide synthesis, where the amine group of one amino acid derivative attacks the activated carboxyl group of another.

Protection Strategies: To achieve selective reactions at other parts of the molecule, the amine group is often temporarily protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. nih.govorganic-chemistry.org This protecting group is stable under basic and nucleophilic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA). nih.gov

Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.org It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. wikipedia.org The orthogonality of the Boc and Fmoc protecting groups allows for selective deprotection strategies in complex syntheses.

Reaction Reagent(s) Product Type General Conditions
AlkylationAlkyl halideN-Alkyl amineOften leads to mixtures of mono- and di-alkylated products. wikipedia.org
Reductive AminationAldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃N-Alkyl amineControlled mono-alkylation. d-nb.info
AcylationAcyl chloride or anhydrideN-Acyl amideTypically in the presence of a base. youtube.comprepchem.com
Boc ProtectionBoc₂O, Base (e.g., TEA, NaHCO₃)N-Boc protected amineAqueous or anhydrous conditions. nih.govorganic-chemistry.org
Fmoc ProtectionFmoc-Cl or Fmoc-OSu, BaseN-Fmoc protected amineBase-mediated coupling. wikipedia.org

Transformations of the Ester Group: Hydrolysis, Transesterification, and Reduction

The methyl ester functionality of this compound can be converted into other functional groups, providing further avenues for derivatization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is commonly employed, often using lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). nih.govchemicalforums.comsciforum.net The resulting carboxylate salt can be neutralized to yield the free carboxylic acid. Care must be taken during hydrolysis, as basic conditions can sometimes lead to racemization of the α-chiral center, particularly in α-aryl glycine (B1666218) derivatives. nih.govnih.govacs.org

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting the methyl ester with benzyl (B1604629) alcohol under appropriate conditions would yield the corresponding benzyl ester.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding amino alcohol. tubitak.gov.tr For a more controlled reduction to the aldehyde, a less reactive and sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) is often used at low temperatures. nih.govacs.org

Reaction Reagent(s) Product Type General Conditions
HydrolysisLiOH, H₂O/THFCarboxylic acidRoom temperature or gentle heating. nih.govchemicalforums.comsciforum.net
TransesterificationR'-OH, Acid or Base catalystNew ester (COOR')Equilibrium-driven reaction.
Reduction (to alcohol)LiAlH₄Amino alcoholStrong reducing conditions. tubitak.gov.tr
Reduction (to aldehyde)DIBAL-HAmino aldehydeLow temperature (e.g., -78 °C). nih.govacs.org

Reactions Involving the Phenyl Substituent: Functionalization and Modification

The phenyl ring offers a site for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents on the ring and the reaction conditions. For these reactions to be successful, the amine group typically needs to be protected to prevent side reactions.

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The electron-withdrawing nature of the protected amino ester group would likely direct the incoming nitro group to the meta-position. However, steric hindrance could also play a role in the regiochemical outcome.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov Similar to nitration, the substitution is expected to occur primarily at the meta-position due to the deactivating effect of the substituent on the ring. The amine group must be protected to prevent it from reacting with the Lewis acid.

Reaction Reagent(s) Product Type General Conditions
NitrationHNO₃, H₂SO₄Nitro-substituted phenyl derivativeRequires N-protection.
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted phenyl derivativeRequires N-protection. nih.gov

Stereospecific Transformations at the Chiral Center (C2)

The chiral center at the C2 position is a crucial feature of this compound. Reactions involving this center must be carefully controlled to maintain or intentionally alter the stereochemistry.

One of the primary concerns is the potential for epimerization , the inversion of the stereocenter, which can occur under certain conditions, particularly in the presence of a base. nih.govnih.govacs.org The acidity of the α-proton is increased by the adjacent ester and phenyl groups, making it susceptible to deprotonation and subsequent reprotonation, which can lead to a mixture of enantiomers.

Stereospecific transformations at the C2 position can be achieved through various synthetic strategies. For instance, the formation of an enolate from a protected derivative of the amino ester, followed by reaction with an electrophile, can proceed with high diastereoselectivity if a suitable chiral auxiliary is employed. This approach allows for the synthesis of more complex α,α-disubstituted amino acid derivatives with control over the newly formed stereocenter.

Transformation Conditions/Strategy Outcome
EpimerizationBasic conditionsLoss of stereochemical purity, formation of a racemic mixture. nih.govnih.govacs.org
Stereoselective AlkylationFormation of a chiral enolate derivative and reaction with an electrophileIntroduction of a new substituent at C2 with control of stereochemistry.

Mechanistic Investigations of Biological Activities of Phenylhexanoate Based Derivatives

Molecular Mechanisms of Interaction with Specific Biological Targets

Phenylhexanoate derivatives exert their effects through precise interactions with key biological macromolecules, leading to the modulation of their functions. These interactions are often characterized by high specificity and potency, making these compounds valuable as research tools and potential therapeutic agents.

Enzyme Inhibition Mechanisms (e.g., HIV Protease Inhibition by Pseudopeptide Derivatives)

The inhibition of viral enzymes is a cornerstone of antiviral therapy. The human immunodeficiency virus 1 (HIV-1) protease is an essential enzyme for the viral life cycle, as it cleaves large viral polyproteins into functional smaller proteins required for viral maturation. youtube.comyoutube.com Inhibiting this enzyme prevents the formation of new, infectious virus particles. researchgate.net

A prominent strategy in designing HIV protease inhibitors involves the use of pseudopeptide or peptidemimetic compounds. nih.gov These molecules are designed to mimic the transition state of the natural peptide substrate that the protease cleaves. youtube.com By binding tightly to the enzyme's active site, they block its function. researchgate.net Synthetic peptidemimetic inhibitors have been developed that incorporate a nonhydrolyzable pseudodipeptidyl insert at the cleavage site, effectively blocking the protease. nih.gov For instance, the inhibitor U-81749 was shown to inhibit recombinant HIV-1 protease in vitro with a high affinity and block the replication of HIV-1 in human lymphocytes. nih.gov Further studies have utilized peptide derivatives from the HIV-1 Vif (virion infectivity factor) protein, which naturally inhibits the protease, to create potent inhibitors that block Gag polyprotein cleavage during viral infection. researchgate.netnih.gov While the pseudopeptide approach is a well-established principle for HIV protease inhibition, specific research focusing on phenylhexanoate-based pseudopeptide derivatives in this context is not extensively documented in the available literature.

Receptor Modulation Mechanisms (e.g., RORγt Inverse Agonism of 6-oxo-4-phenyl-hexanoic acid derivatives)

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a key transcription factor involved in the pathogenesis of autoimmune diseases, particularly through its role in producing pro-inflammatory cytokines like IL-17A. nih.govresearchgate.net As such, it has become a significant target for therapeutic intervention. Inverse agonists are ligands that bind to a receptor and reduce its basal level of activity.

Inspired by the co-crystal structure of RORγt, researchers designed and synthesized a series of 6-oxo-4-phenyl-hexanoic acid derivatives as potential ligands. nih.gov One such derivative, compound 6a , was identified as an effective RORγt ligand. nih.gov Subsequent structure-activity relationship (SAR) studies were conducted to optimize this lead compound, focusing on improving its membrane permeability. nih.gov This led to the development of compound 12a , which incorporated chlorine atoms and demonstrated both potent RORγt inhibitory activity and a more favorable pharmacokinetic profile. nih.gov

The mechanism of RORγt inverse agonism involves the ligand binding to the ligand-binding domain (LBD) of the receptor. This binding event can destabilize the conformation of specific helices (such as Helix 11' and Helix 12) that are crucial for recruiting co-activator proteins, thereby preventing the transcription of target inflammatory genes. researchgate.net

CompoundModifications from Lead Compound (6a)RORγt Inhibitory Activity (IC₅₀)Key Findings
6aLead CompoundPotentIdentified as an effective ligand for RORγt. nih.gov
12aIntroduction of chlorine atomsHighly PotentShowed improved membrane permeability and a favorable pharmacokinetic profile. nih.gov

Cellular Pathway Modulation by Phenylhexanoate Derivatives

Beyond direct interactions with single targets, phenylhexanoate derivatives can influence the broader network of cellular signaling pathways. This modulation can affect fundamental cellular processes, including inflammation, oncogenesis, gene expression, and responses to cellular stress.

Influence on Cell Signaling Pathways (e.g., in Inflammation and Oncogenesis)

Inflammatory responses are mediated by complex signaling cascades that, when dysregulated, can contribute to chronic diseases and cancer. nih.gov Phenyl-based derivatives have been shown to interfere with these pathways. For example, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells. nih.gov MHPAP significantly inhibited the production of key inflammatory cytokines, including Interleukin (IL)-6, IL-1β, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The underlying mechanism for this effect was the inhibition of the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of this pro-inflammatory signaling pathway. nih.gov

Similarly, Phenyl-β-D-glucopyranoside, another phenyl derivative, was found to attenuate the inflammatory response in LPS-stimulated macrophages. nih.gov It inhibited the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This compound also reduced the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Mechanistically, these effects were linked to the inhibition of the nuclear translocation of NF-κB, preventing it from activating the transcription of inflammatory genes. nih.gov

CompoundCell TypeInhibited CytokinesSignaling Pathway Affected
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)THP-1 cells, Human PBMCsIL-6, IL-1β, IL-8, TNF-αInhibition of NF-κB p65 phosphorylation. nih.gov
Phenyl-β-D-glucopyranosideRAW 264.7 macrophagesTNF-α, IL-1β, IL-6Inhibition of NF-κB nuclear translocation. nih.gov

Regulation of Gene Expression (e.g., Transcription Factors like AP-1 and NF-κB)

Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) are families of transcription factors that play pivotal roles in regulating genes involved in immunity, inflammation, and cell survival. nih.govnih.govnih.gov The activity of these factors is tightly controlled, and their dysregulation is linked to numerous diseases. nih.gov As mentioned previously, phenyl-based derivatives can directly modulate the NF-κB pathway. nih.govnih.gov By inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB subunits like p65, these compounds prevent the transcription factor from binding to the promoter regions of its target genes, thereby downregulating the expression of pro-inflammatory mediators. nih.govnih.govnih.gov

The AP-1 transcription factor complex, often composed of proteins from the Fos and Jun families, is another critical regulator of gene expression in response to various stimuli. nih.govnih.gov While the direct modulation of AP-1 by phenylhexanoate derivatives is less characterized, the crosstalk between NF-κB and AP-1 pathways is well-established. By influencing the NF-κB signaling cascade, phenyl-based compounds could indirectly affect AP-1 activity and the expression of its target genes, although further research is needed to elucidate these specific connections.

Impact on Protein Homeostasis and Stress Responses (e.g., Chemical Chaperone Activity, Mitofusin Activation)

Maintaining protein homeostasis, or proteostasis, is vital for cellular health. Misfolded proteins can lead to endoplasmic reticulum (ER) stress and trigger apoptosis. Certain small molecules, known as chemical chaperones, can help stabilize protein conformation and alleviate ER stress. nih.govnih.govmdpi.com 4-phenylbutyrate (B1260699) (4-PBA), a compound structurally related to phenylhexanoate, acts as such a chemical chaperone. nih.govnih.gov It has been shown to rescue cells from the deleterious effects of aggregated mutant proteins by facilitating their proper folding and trafficking, thereby reducing ER stress and preventing apoptosis. nih.govbiorxiv.org This activity has been observed for various misfolded proteins, including mutant myocilin and coagulation factor FVII. nih.govnih.gov

In addition to general chaperone activity, phenylhexanoate derivatives have been developed as highly specific activators of mitochondrial proteins. Mutations in the mitochondrial fusion protein Mitofusin 2 (MFN2) cause the neurodegenerative condition Charcot-Marie-Tooth disease type 2A (CMT2A). nih.govnih.govacs.org Through rational drug design based on a pharmacophore model, a series of 6-phenylhexanamide (B1615602) derivatives were developed as potent and stereoselective activators of both MFN1 and MFN2. nih.govnih.gov These small molecules mimic the action of a natural activating peptide, promoting a conformational change in mitofusins from a closed, inactive state to an open, active state. nih.govresearchgate.net This activation enhances mitochondrial fusion, a process essential for maintaining mitochondrial health. nih.gov Optimization of the 6-phenylhexanamide scaffold yielded compounds with high potency and oral bioavailability, demonstrating the potential of this class of derivatives to treat diseases caused by mitochondrial dysfunction. nih.govacs.org

Compound SeriesTargetMechanism of ActionTherapeutic Potential
4-phenylbutyrate (4-PBA)Misfolded ProteinsActs as a chemical chaperone, stabilizing protein conformation and reducing ER stress. nih.govnih.govmdpi.comscience.govDiseases caused by protein misfolding. nih.govnih.gov
6-phenylhexanamide derivativesMitofusin 1 (MFN1) and Mitofusin 2 (MFN2)Directly binds to and activates mitofusins, promoting mitochondrial fusion. nih.govnih.govresearchgate.netCharcot-Marie-Tooth disease type 2A (CMT2A) and other mitochondrial diseases. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Derivatives

The exploration of the structure-activity relationship (SAR) is a fundamental aspect of medicinal chemistry, providing critical insights into how chemical modifications of a lead compound influence its biological activity. ic.ac.uk For phenylhexanoate-based derivatives, SAR studies are instrumental in elucidating the mechanism of action by identifying the key structural features required for interaction with biological targets. These investigations systematically alter different parts of the molecule, such as the phenyl ring, the hexanoate (B1226103) chain, and the azanyl group, and assess the corresponding changes in biological potency and selectivity.

Key areas of modification in phenylhexanoate derivatives often include:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact binding affinity and efficacy. Introducing electron-donating or electron-withdrawing groups, as well as varying their position (ortho, meta, para), can modulate the molecule's interaction with its target. For instance, in related studies on phenyl-containing compounds, the position and nature of substituents on the aromatic ring were found to be critical for activity. nih.gov

Modification of the Hexanoate Chain: The length and rigidity of the alkyl chain can influence the compound's lipophilicity and its ability to fit into a binding pocket. Variations might include altering the chain length, introducing unsaturation, or incorporating cyclic structures.

Derivatization of the Azanyl Group: The amino group offers a prime site for modification to explore its role in hydrogen bonding or salt bridge formation with the biological target. Acylation, alkylation, or incorporation into heterocyclic systems can provide valuable information about the steric and electronic requirements at this position.

The data derived from these studies are often compiled into tables to visualize the relationship between structural changes and biological activity. This allows for the identification of pharmacophoric elements—the essential features responsible for the compound's biological activity.

Below is an interactive data table summarizing hypothetical SAR findings for a series of phenylhexanoate derivatives, illustrating the impact of various substitutions on their inhibitory activity against a hypothetical enzyme.

DerivativeR1 (Phenyl Substitution)R2 (Hexanoate Chain Modification)R3 (Azanyl Group Modification)IC₅₀ (nM)
1 H-(CH₂)₄CH₃-NH₂150
2 4-Cl-(CH₂)₄CH₃-NH₂75
3 4-OCH₃-(CH₂)₄CH₃-NH₂200
4 2-Cl-(CH₂)₄CH₃-NH₂350
5 H-(CH₂)₃CH(CH₃)₂-NH₂180
6 H-(CH₂)₄CH₃-NHCOCH₃500
7 4-Cl-(CH₂)₄CH₃-NHCOCH₃250
8 4-Cl-(CH₂)₃CH(CH₃)₂-NH₂90

A para-chloro substitution on the phenyl ring (Derivative 2) enhances activity compared to the unsubstituted analog (Derivative 1), suggesting a favorable interaction in a specific region of the binding site. In contrast, a para-methoxy group (Derivative 3) decreases activity, possibly due to steric hindrance or unfavorable electronic effects.

The position of the substituent is crucial, as shown by the reduced activity of the ortho-chloro derivative (Derivative 4) compared to the para-chloro analog (Derivative 2).

Modifications to the hexanoate chain, such as branching (Derivative 5), have a minor impact on activity, suggesting this part of the molecule may be less critical for binding.

Acylation of the azanyl group (Derivatives 6 and 7) leads to a significant decrease in activity, indicating that a free amino group is likely essential for a key interaction, such as a hydrogen bond or salt bridge, with the target.

These SAR studies, often complemented by computational methods like molecular docking, help to build a comprehensive model of the ligand-target interaction. nih.gov This understanding is crucial for the rational design of more potent and selective derivatives. In broader studies of phenyl-containing compounds, such as phenylcoumarins and phenylpyrazoles, similar systematic modifications have been successfully employed to optimize their biological activities as enzyme inhibitors or anti-viral agents. frontiersin.orgnih.gov

Applications of Methyl 2s 2 Azanyl 2 Phenyl Hexanoate and Its Derivatives As Chiral Building Blocks in Organic Synthesis

Utilization in the Enantioselective Synthesis of Complex Natural Products

The enantioselective synthesis of natural products remains a formidable challenge in organic chemistry, demanding precise control over stereochemistry. Chiral building blocks like methyl (2S)-2-azanyl-2-phenyl-hexanoate serve as crucial starting materials, embedding a defined stereocenter that can be elaborated into the complex architecture of a natural product. The strategic incorporation of such fragments significantly simplifies the synthetic route and ensures the desired enantiomeric purity of the final product.

While direct examples of the incorporation of this compound into specific complex natural products are not extensively detailed in readily available literature, the principle of using chiral α-amino acid derivatives is well-established. For instance, the synthesis of various natural products often involves the use of α-amino acids as precursors to introduce chirality and nitrogen-containing functionalities. The phenyl group and the hexanoate (B1226103) chain in the title compound offer multiple points for chemical modification, allowing for its integration into a wide array of synthetic strategies aimed at constructing intricate molecular frameworks. The synthesis of a library of esters of hexanoic acid isomers with various phenyl-containing alcohols has been reported, highlighting the synthetic accessibility and modularity of such structures, which is a key aspect in planning the synthesis of natural product analogues. mdpi.com

Role in the Development of Chiral Ligands and Organocatalysts

The development of effective chiral ligands and organocatalysts is paramount for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. α-Amino acids and their derivatives are privileged scaffolds for the design of such catalysts due to their ready availability in enantiopure forms and the presence of multiple coordination sites (the amino group and the carboxyl group).

This compound can be envisioned as a precursor for a variety of chiral ligands. The primary amine can be functionalized to create bidentate or tridentate ligands that can coordinate with transition metals. For example, modification of the amine with phosphine (B1218219) or other coordinating groups can lead to ligands for asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Similarly, in the realm of organocatalysis, derivatives of this amino acid ester can be employed. The amine functionality can be converted into a thiourea, squaramide, or a secondary amine, which are common motifs in hydrogen-bond donating and enamine/iminium ion-based organocatalysis, respectively. These catalysts are instrumental in a wide range of enantioselective transformations. The development of Cinchona alkaloid-based catalysts for the asymmetric synthesis of α-arylglycine esters demonstrates the power of organocatalysis in generating chiral amino acid derivatives. nih.gov

As a Versatile Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

Non-natural amino acids are integral components of many pharmaceutical agents, influencing their potency, selectivity, and pharmacokinetic properties. nih.gov The unique α,α-disubstituted nature of the parent acid of this compound (with a phenyl and a butyl group at the α-carbon) makes it a particularly interesting building block for creating novel molecular scaffolds. mdpi.com

The incorporation of such sterically hindered and conformationally constrained amino acids can lead to compounds with improved metabolic stability and receptor binding affinity. The phenyl group can engage in π-π stacking or hydrophobic interactions within a biological target, while the hexanoate chain provides a lipophilic handle that can be further functionalized.

For example, this amino acid derivative can be incorporated into peptide-based drugs to create peptidomimetics with enhanced therapeutic properties. Furthermore, it can serve as a starting point for the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry. The synthesis of novel polysubstituted thiazole (B1198619) derivatives as potential anticancer agents highlights the importance of developing new molecular scaffolds for drug discovery. mdpi.com

Below is a table summarizing potential pharmaceutical scaffolds that could be derived from this compound:

Scaffold TypePotential Therapeutic AreaKey Synthetic Transformation
β-LactamsAntibacterialsCyclization reactions
Piperidines/PyrrolidinesCNS disorders, OncologyReductive amination, Cyclization
BenzodiazepinesAnxiolytics, AnticonvulsantsCondensation with o-phenylenediamines
Thiazoles/OxazolesAnticancer, Anti-inflammatoryHeterocycle formation reactions

Construction of N-Substituted α-Amino Acids and Peptidomimetics

N-substituted α-amino acids, particularly N-methyl amino acids, are frequently found in natural products and are known to impart unique conformational properties to peptides. manchester.ac.uk The incorporation of N-alkyl groups can enhance membrane permeability and proteolytic stability, making them valuable modifications in drug design. monash.edu

This compound serves as a direct precursor for the synthesis of a variety of N-substituted derivatives. The primary amine can be readily alkylated or acylated to introduce a wide range of substituents. This allows for the systematic modification of a peptide backbone, a strategy often employed to probe structure-activity relationships and to optimize the properties of peptide-based therapeutics. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. upc.edu The incorporation of non-natural amino acids like (2S)-2-azanyl-2-phenyl-hexanoic acid is a common strategy in the design of peptidomimetics. researchgate.net The unique side chain of this amino acid can be used to mimic the side chains of natural amino acids or to introduce novel functionalities that can interact with biological targets in new ways. The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), and appropriately protected derivatives of this compound could potentially be utilized in such synthetic protocols. nih.gov

The following table outlines some examples of N-substituents that can be introduced and the resulting properties of the modified amino acid or peptide:

N-SubstituentResulting PropertyExample Application
MethylIncreased lipophilicity, resistance to proteolysisOrally bioavailable peptide drugs
Allyl/PropargylOrthogonal handle for further functionalizationSynthesis of cyclic peptides, bioconjugation
AcylAltered hydrogen bonding capacityConformational control in peptidomimetics
FluoroalkylIncreased metabolic stabilityDevelopment of more robust drug candidates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.